molecular formula C34H72NO6P B3044048 [(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 328250-31-3

[(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B3044048
CAS No.: 328250-31-3
M. Wt: 621.9 g/mol
InChI Key: BEBKMIWGRRQYKZ-UUWRZZSWSA-N
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Description

[(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphate group, a trimethylazaniumyl group, and two tridecoxy groups attached to a propyl backbone. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Biochemical Analysis

Biochemical Properties

13:0 Diether PC plays a significant role in various biochemical reactions, particularly in the formation of bicelles. Bicelles are disc-shaped lipid aggregates that mimic cell membranes, providing a more native environment for membrane protein studies . This compound interacts with several biomolecules, including membrane proteins and enzymes involved in lipid metabolism. For instance, it can interact with phospholipases, which hydrolyze phospholipids, and with lipid transfer proteins that facilitate the movement of lipids between membranes . These interactions are crucial for maintaining membrane integrity and function.

Cellular Effects

The effects of 13:0 Diether PC on cells are multifaceted. It influences cell membrane structure and dynamics, impacting cell signaling pathways, gene expression, and cellular metabolism. By integrating into cell membranes, 13:0 Diether PC can alter membrane fluidity and permeability, which in turn affects the function of membrane-bound receptors and ion channels . This compound has been shown to modulate signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in cell growth and survival . Additionally, it can influence the expression of genes related to lipid metabolism and inflammatory responses.

Molecular Mechanism

At the molecular level, 13:0 Diether PC exerts its effects through specific binding interactions with biomolecules. It can bind to membrane proteins, altering their conformation and activity. For example, its interaction with phospholipases can inhibit or activate these enzymes, depending on the context . This compound also affects gene expression by modulating the activity of transcription factors involved in lipid metabolism and inflammation. The presence of ether bonds in its structure makes it more resistant to enzymatic degradation, enhancing its stability and prolonging its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 13:0 Diether PC change over time due to its stability and degradation properties. This compound is relatively stable at low temperatures and can be stored for extended periods without significant degradation . Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to 13:0 Diether PC can lead to changes in membrane composition and function, potentially affecting cell viability and signaling pathways . In vivo studies are needed to further elucidate these long-term effects.

Dosage Effects in Animal Models

The effects of 13:0 Diether PC in animal models vary with dosage. At low doses, it can integrate into cell membranes without causing significant toxicity . At higher doses, it may disrupt membrane integrity and function, leading to adverse effects such as inflammation and cell death . Threshold effects have been observed, where a certain concentration of 13:0 Diether PC is required to elicit a measurable biological response. Toxicity studies are essential to determine safe dosage ranges for potential therapeutic applications.

Metabolic Pathways

13:0 Diether PC is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases and acyltransferases, which play roles in the synthesis and degradation of phospholipids . This compound can affect metabolic flux by altering the availability of lipid substrates and intermediates. Additionally, it may influence the levels of metabolites involved in energy production and signaling, such as diacylglycerol and phosphatidic acid .

Transport and Distribution

Within cells and tissues, 13:0 Diether PC is transported and distributed through interactions with lipid transport proteins and membrane vesicles . It can be incorporated into lipoproteins, which facilitate its movement through the bloodstream and its delivery to various tissues. The distribution of 13:0 Diether PC within cells is influenced by its affinity for different membrane compartments, such as the plasma membrane and endoplasmic reticulum . Its localization can affect its biological activity and function.

Subcellular Localization

The subcellular localization of 13:0 Diether PC is determined by its chemical structure and interactions with cellular components. It is primarily found in the plasma membrane, where it integrates into the lipid bilayer . It can also localize to other membrane-bound organelles, such as the endoplasmic reticulum and Golgi apparatus. Targeting signals and post-translational modifications may direct 13:0 Diether PC to specific subcellular compartments, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Propyl Backbone: The initial step involves the preparation of the propyl backbone with the desired stereochemistry. This can be achieved through asymmetric synthesis or chiral resolution techniques.

    Attachment of Tridecoxy Groups: The next step involves the introduction of the tridecoxy groups. This can be accomplished through etherification reactions using tridecanol and appropriate activating agents such as tosyl chloride or triflate.

    Introduction of the Trimethylazaniumyl Group: The trimethylazaniumyl group can be introduced through a quaternization reaction using trimethylamine and a suitable alkylating agent.

    Phosphorylation: The final step involves the phosphorylation of the compound using a phosphorylating agent such as phosphorus oxychloride or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace one of the substituents on the phosphate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated alcohols, while reduction may produce dephosphorylated derivatives.

Scientific Research Applications

[(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including as a probe for studying enzyme activity and as a potential therapeutic agent.

    Medicine: Explored for its potential use in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: Utilized in the development of specialty chemicals and materials, including surfactants and emulsifiers.

Comparison with Similar Compounds

[(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H72NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-29-38-32-34(33-41-42(36,37)40-31-28-35(3,4)5)39-30-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBKMIWGRRQYKZ-UUWRZZSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H72NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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